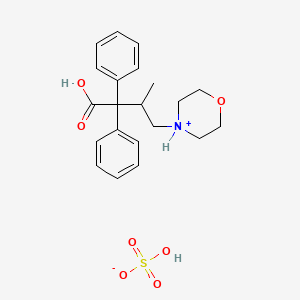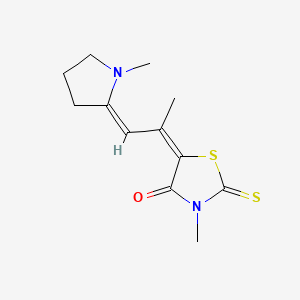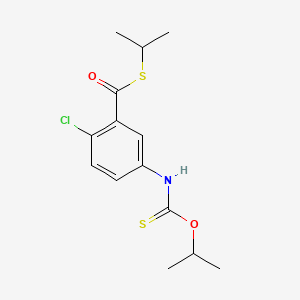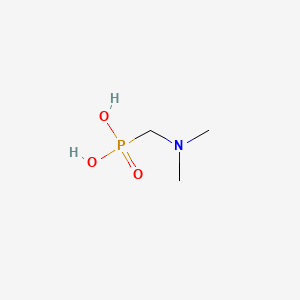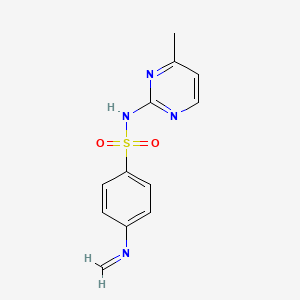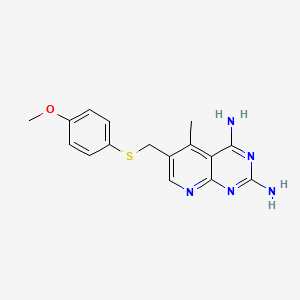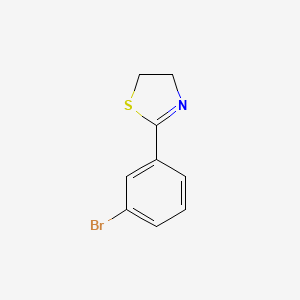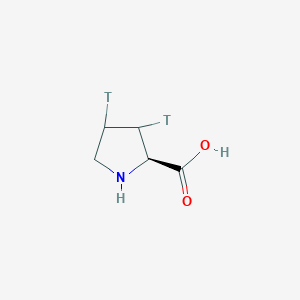
C6Xzw85XI2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C6Xzw85XI2 L-PROLINE-3,4-T2 , is a derivative of the amino acid proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE-3,4-T2 involves the modification of the proline molecule. One common method includes the reaction of proline with specific reagents under controlled conditions to introduce the desired functional groups. The reaction typically requires a catalyst and an organic solvent, with the mixture being heated to the boiling point of the solvent. After the reaction, the mixture is filtered and washed to obtain the final product .
Industrial Production Methods
Industrial production of L-PROLINE-3,4-T2 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-PROLINE-3,4-T2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-PROLINE-3,4-T2 may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
L-PROLINE-3,4-T2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of L-PROLINE-3,4-T2 involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
L-PROLINE-3,4-T2 can be compared with other proline derivatives and amino acids. Similar compounds include:
L-Proline: The parent compound, which is a standard amino acid.
Hydroxyproline: A hydroxylated derivative of proline.
Proline analogs: Various synthetic analogs with different functional groups.
L-PROLINE-3,4-T2 is unique due to its specific modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
4368-09-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
119.15 g/mol |
IUPAC Name |
(2S)-3,4-ditritiopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1T,2T/t1?,2?,4- |
InChI Key |
ONIBWKKTOPOVIA-GDYNRSRVSA-N |
Isomeric SMILES |
[3H]C1CN[C@@H](C1[3H])C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)


